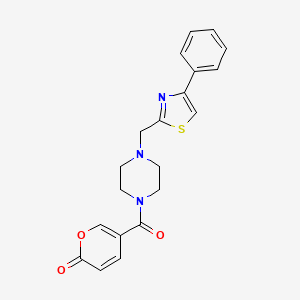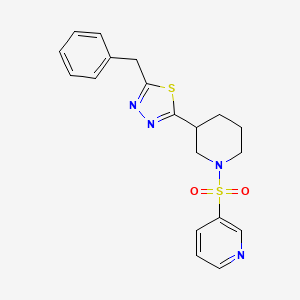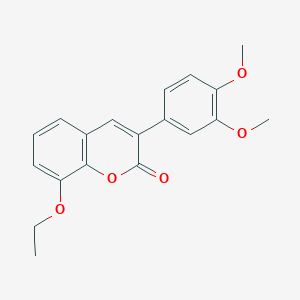
3-(3,4-Dimethoxyphenyl)-8-ethoxychromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3,4-Dimethoxyphenyl)-8-ethoxychromen-2-one” is a complex organic molecule. It likely contains a chromen-2-one group, which is a common structure in many organic compounds, particularly in bioactive molecules . The 3,4-dimethoxyphenyl group is also a common feature in many organic compounds .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction . These techniques allow for the determination of the positions of atoms within the molecule and the lengths and angles of the chemical bonds .Chemical Reactions Analysis
The compound likely undergoes reactions typical of chromen-2-ones and phenols. This could include reactions with acids, bases, and various types of organic reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Annular Tautomerism in Curcuminoid NH-pyrazoles
The study on NH-pyrazoles, including a compound with a structure related to 3-(3,4-Dimethoxyphenyl)-8-ethoxychromen-2-one, demonstrates the complex pattern of hydrogen bonds and tautomerism in such molecules. This research is significant for understanding the structural variations and stability of curcuminoid compounds, which are of interest due to their potential biological activities (Cornago et al., 2009).
Enzymatic Modification for Antioxidant Production
The enzymatic oxidation of 2,6-dimethoxyphenol, closely related to the compound , was investigated for producing dimers with enhanced antioxidant capacity. This study highlights the potential for using such compounds in developing natural antioxidants through biocatalytic processes (Adelakun et al., 2012).
Polymerization and Photophysical Studies
Research on the polymerization of oxiranes and the photophysical properties of substituted 1,2-diarylethenes, including structures similar to this compound, provides insights into their potential applications in materials science. These studies explore the impact of molecular structure on the photophysical behavior and polymerization processes, contributing to the development of new materials with specific optical properties (Merlani et al., 2015; Singh & Kanvah, 2001).
Chemosensor Development
A rhodamine-based compound study demonstrates the application of chemosensors for detecting metal ions, indicating the utility of structurally related compounds in sensing technologies. These findings are relevant for developing new materials for environmental monitoring and biochemical assays (Roy et al., 2019).
Advanced Solar Cells
The research into dithienosilole-based organic solar cells with efficiency over 8% showcases the application of compounds with core structures similar to this compound in photovoltaic technology. This highlights the potential of such compounds in improving the efficiency and performance of organic solar cells (Ni et al., 2015).
作用機序
Target of Action
A related compound, 3-(3,4-dimethoxyphenyl)propanoic acid, has been shown to interact with aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital cellular functions.
Biochemical Pathways
Given its potential interaction with aromatic-amino-acid aminotransferase, it might influence the metabolism of aromatic amino acids . These pathways are crucial for various cellular functions, including protein synthesis and neurotransmitter production.
Pharmacokinetics
Related compounds like 3-(3,4-dimethoxyphenyl)propanoic acid have been shown to have certain pharmacokinetic properties
Result of Action
Based on its potential interaction with aromatic-amino-acid aminotransferase, it might influence cellular processes related to the metabolism of aromatic amino acids .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
It is known that the compound has a close structural relationship with other phenethylamine derivatives , which are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it might exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-ethoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-4-23-16-7-5-6-13-10-14(19(20)24-18(13)16)12-8-9-15(21-2)17(11-12)22-3/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSBXLVLZEWGUGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)
![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)


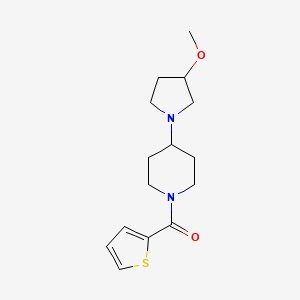
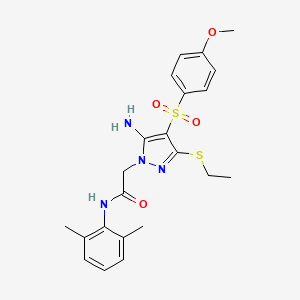
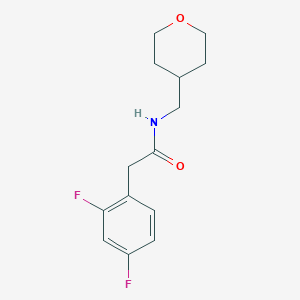
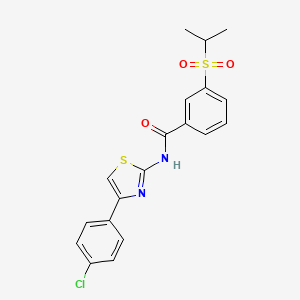
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)
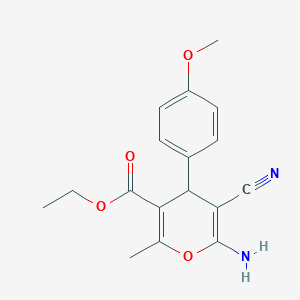
![8-oxo-N-[2-(pyrrolidin-1-yl)ethyl]-3-sulfanylidene-12,14-dioxa-4-thia-2,7-diazatetracyclo[7.7.0.0^{2,6}.0^{11,15}]hexadeca-1(9),5,10,15-tetraene-5-carboxamide](/img/structure/B2865572.png)
